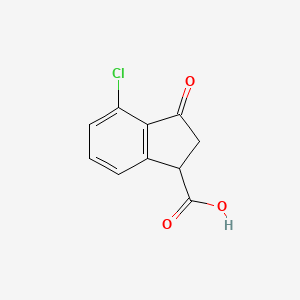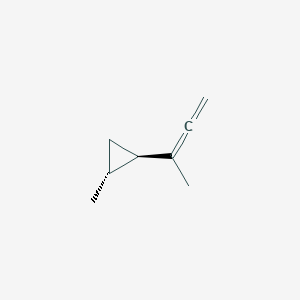![molecular formula C31H48N4O2 B14480725 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 71057-94-8](/img/structure/B14480725.png)
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as enzyme cofactors and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazines, which undergo cyclization and functional group modifications to form the pteridine core . Key steps in the synthesis may include:
Cyclization Reactions: Formation of the pteridine ring system through cyclization of pyrimidine and pyrazine derivatives.
Substitution Reactions: Introduction of methyl and octadecyl groups at specific positions on the pteridine ring.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at specific positions on the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and Electrophiles: Such as alkyl halides, amines, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it may interact with cellular receptors or signaling pathways to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:
6,7-Dimethylpteridine: Known for its role in biological systems as a cofactor.
2,4,6,7-Tetramethylpteridine:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the octadecyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Propiedades
Número CAS |
71057-94-8 |
|---|---|
Fórmula molecular |
C31H48N4O2 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
3,7,8-trimethyl-10-octadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-27-23-25(3)24(2)22-26(27)32-28-29(35)33-31(37)34(4)30(28)36/h22-23H,5-21H2,1-4H3 |
Clave InChI |
DTRZOFVYTHLLJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


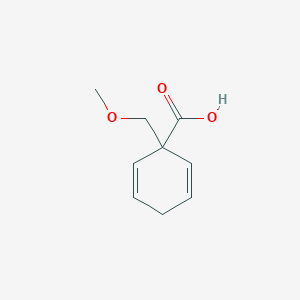
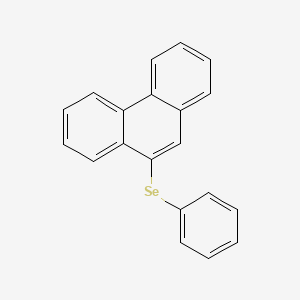
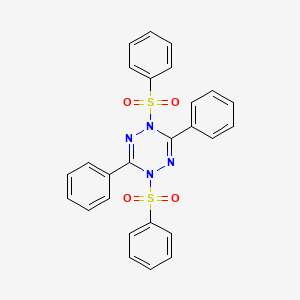
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
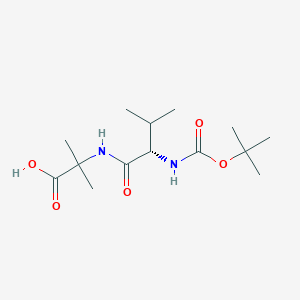
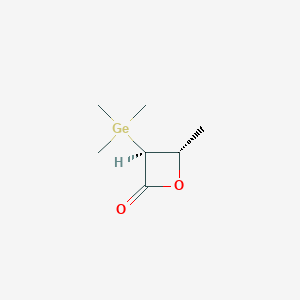
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
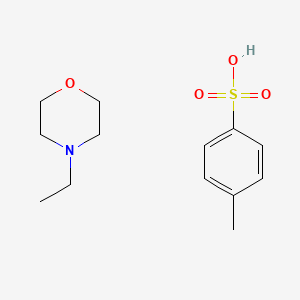
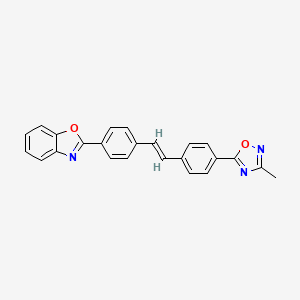
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
